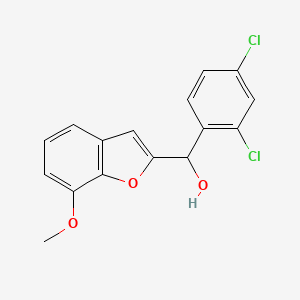

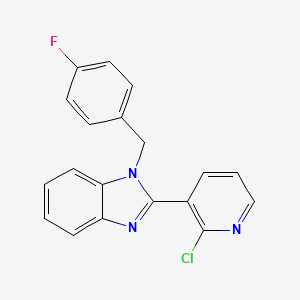

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

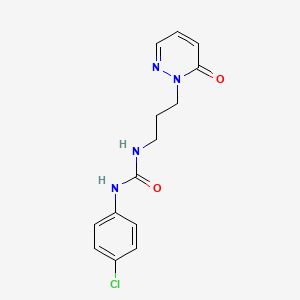

2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, also known as 2,4-DCPB, is a phenolic compound found in a variety of plants and fungi. It has been studied for its potential medicinal applications, including anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use in laboratory experiments and research.

科学研究应用

Photochemistry and Aryl Cations

Research has demonstrated the generation and reactivity of aryl cations through the photochemistry of aromatic halides, showcasing applications in the formation of arylated products. The study by Protti, Fagnoni, Mella, and Albini (2004) highlights the photogeneration of 4-hydroxy(methoxy)phenyl cation from 4-chlorophenol and 4-chloroanisole, leading to arylated products via addition to pi nucleophiles. This process showcases the potential for creating complex organic molecules through photochemical reactions (Protti et al., 2004).

Protective Groups in Organic Synthesis

Kurosu, Biswas, Narayanasamy, and Crick (2007) described the development of acid- and base-stable esters as a new protecting group for carboxylic acids. The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , were found to be stable under a variety of conditions and could be conveniently deprotected by solvolytic displacement with trifluoroacetic acid. This research is significant for the advancement of synthetic methodologies in organic chemistry, offering a versatile protecting group for carboxylic acids (Kurosu et al., 2007).

Methanol as a C1 Source in Organic Synthesis

Transition-metal-catalyzed reactions utilizing methanol as a C1 source have garnered attention for their applications in forming C-C, C-N, and C-O bonds. Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the utilization of methanol in methylation, methoxylation, formylation, methoxycarbonylation, and oxidative methyl ester formation reactions. This approach is particularly relevant for the synthesis of methylated products, including those related to the specified chemical structure. The use of methanol as both a solvent and reagent offers a sustainable and cost-effective strategy for organic synthesis (Natte et al., 2017).

属性

IUPAC Name |

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8,15,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBJEUTYWADIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(C3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate](/img/structure/B2834768.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2834773.png)

![3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2834774.png)